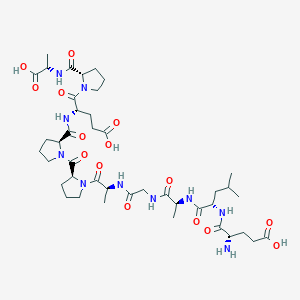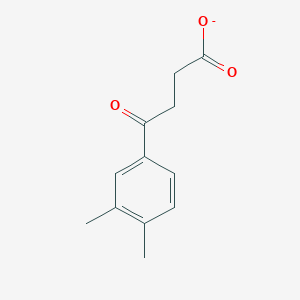
Acetic acid, lanthanum(3+) salt, hydrate (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, lanthanum(3+) salt, hydrate (9CI), also known as lanthanum(III) acetate hydrate, is an organometallic compound with the chemical formula C₆H₁₁LaO₇. It is a white powder or crystalline solid that is soluble in water. This compound is used in various research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum(III) acetate hydrate can be synthesized through the reaction of lanthanum(III) oxide with acetic anhydride or acetic acid. The reactions are as follows:
-
Reaction with Acetic Anhydride: : [ \text{La}_2\text{O}_3 + 3 (\text{CH}_3\text{CO})_2\text{O} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 ]
-
Reaction with Acetic Acid: : [ \text{La}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{La}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ]
These reactions typically occur under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, lanthanum(III) acetate hydrate is produced in bulk quantities using similar synthetic routes. The compound is often packaged in glass ampules, bottles, or metal ampules to maintain its stability and purity during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxide.
Reduction: It can be reduced under specific conditions to yield lanthanum metal.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with lanthanum(III) acetate hydrate include strong acids, bases, and reducing agents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving lanthanum(III) acetate hydrate include lanthanum oxide, lanthanum hydroxide, and various lanthanum coordination complexes .
Wissenschaftliche Forschungsanwendungen
Lanthanum(III) acetate hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in organic reactions.
Biology: The compound is used in biological studies to investigate the role of lanthanum in biological systems.
Medicine: Lanthanum compounds are explored for their potential use in medical treatments, including as phosphate binders in patients with kidney disease.
Industry: It is used in the production of specialty glasses, ceramics, and as a component in water treatment processes
Wirkmechanismus
The mechanism of action of lanthanum(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, inhibiting their absorption and reducing phosphate levels in the body. This property is particularly useful in medical applications for patients with hyperphosphatemia .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lanthanum(III) acetate hydrate include:
- Lanthanum(III) chloride
- Lanthanum(III) nitrate
- Lanthanum(III) carbonate
Uniqueness
Lanthanum(III) acetate hydrate is unique due to its specific acetate ligands, which provide distinct chemical properties and reactivity compared to other lanthanum compounds. Its solubility in water and ability to form coordination complexes make it particularly valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H16La2O10- |
|---|---|
Molekulargewicht |
550.02 g/mol |
IUPAC-Name |
lanthanum;lanthanum(3+);tetraacetate;dihydrate |
InChI |
InChI=1S/4C2H4O2.2La.2H2O/c4*1-2(3)4;;;;/h4*1H3,(H,3,4);;;2*1H2/q;;;;;+3;;/p-4 |
InChI-Schlüssel |
GTRLFHOUCGKPGV-UHFFFAOYSA-J |
Kanonische SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.[La].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12362012.png)
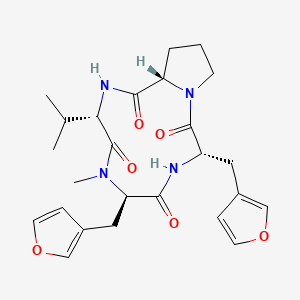


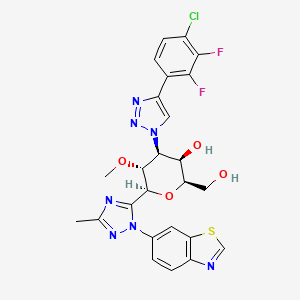
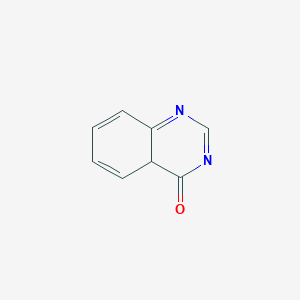
![N-[(1R)-1-(5-cyano-3-fluoropyridin-2-yl)ethyl]-2-(5,6-difluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12362047.png)
![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
